molecular formula C28H47NO18 B13853899 Acarbose O-Allyl Ether

Acarbose O-Allyl Ether

Cat. No.: B13853899
M. Wt: 685.7 g/mol
InChI Key: DNONSWNXVSRFKF-UJPGNULBSA-N
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Description

Acarbose O-Allyl Ether is a chemical compound that serves as an intermediate in the synthesis of deuterium-labeled Acarbose, which is used as an anti-diabetic agent. This compound is part of the oligosaccharide family and has a molecular formula of C28H47NO18. It is characterized by its off-white solid appearance and is soluble in methanol.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Acarbose O-Allyl Ether typically involves the etherification of Acarbose with allyl alcohol. This reaction can be catalyzed by various catalysts, including titanium oxide-supported molybdenum oxide . The reaction conditions often involve the gradual generation of the active catalyst through the mixing of titanium oxide and molybdenum oxide, with water as the sole by-product .

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of phase transfer catalysis (PTC) or non-catalytic solvent-free conditions. These methods are optimized for high selectivity and yield, with minimal formation of by-products . The use of solid sodium hydroxide and cyclohexane as a solvent are common in these processes .

Chemical Reactions Analysis

Types of Reactions: Acarbose O-Allyl Ether undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the Claisen rearrangement, where allyl ethers are thermally rearranged to form β-aryl allyl ethers . This reaction is specific to allyl aryl ethers and allyl vinyl ethers and occurs at high temperatures .

Common Reagents and Conditions:

    Oxidation: Iodine/water-mediated deprotective oxidation to access α,β-unsaturated ketones and aldehydes.

    Reduction: Reduction using hydrogen gas in the presence of a nickel or rhodium catalyst.

    Substitution: Substitution reactions involving nucleophiles such as organolithium compounds.

Major Products: The major products formed from these reactions include α,β-unsaturated ketones, aldehydes, and various alcohol derivatives .

Scientific Research Applications

Acarbose O-Allyl Ether has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of deuterium-labeled Acarbose, which is important for studying metabolic pathways and drug interactions.

    Biology: Investigated for its potential role in inhibiting enzymes involved in carbohydrate metabolism.

    Medicine: Utilized in the development of anti-diabetic drugs that help manage blood glucose levels.

    Industry: Employed in the production of fine chemicals and electronic devices through etherification processes.

Mechanism of Action

The mechanism of action of Acarbose O-Allyl Ether involves its role as an intermediate in the synthesis of Acarbose. Acarbose itself acts as an inhibitor of alpha-glucosidase enzymes, which are responsible for breaking down complex carbohydrates into simple sugars . By inhibiting these enzymes, Acarbose limits the absorption of dietary carbohydrates, thereby reducing postprandial blood glucose levels .

Comparison with Similar Compounds

    Allyl Cation: A positively charged species with three p-orbitals and two pi-electrons.

    Allyl Radical: A neutral species with three p-orbitals and three pi-electrons.

    Allyl Anion: A negatively charged species with three p-orbitals and four pi-electrons.

Uniqueness: Acarbose O-Allyl Ether is unique due to its specific role as an intermediate in the synthesis of deuterium-labeled Acarbose, which is not commonly found in other allyl compounds. Its ability to inhibit alpha-glucosidase enzymes also sets it apart from other similar compounds .

Properties

Molecular Formula

C28H47NO18

Molecular Weight

685.7 g/mol

IUPAC Name

(1S,2S,3S,6S)-6-[[(2R,3S,4S,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-prop-2-enoxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-methyloxan-3-yl]amino]-4-(hydroxymethyl)cyclohex-4-ene-1,2,3-triol

InChI

InChI=1S/C28H47NO18/c1-3-4-42-26-22(40)19(37)24(12(7-31)44-26)47-28-23(41)20(38)25(13(8-32)45-28)46-27-21(39)17(35)14(9(2)43-27)29-11-5-10(6-30)15(33)18(36)16(11)34/h3,5,9,11-41H,1,4,6-8H2,2H3/t9-,11+,12-,13-,14-,15+,16+,17+,18+,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-/m1/s1

InChI Key

DNONSWNXVSRFKF-UJPGNULBSA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)O)OCC=C)CO)CO)O)O)N[C@H]4C=C([C@@H]([C@@H]([C@H]4O)O)O)CO

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OCC=C)CO)CO)O)O)NC4C=C(C(C(C4O)O)O)CO

Origin of Product

United States

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